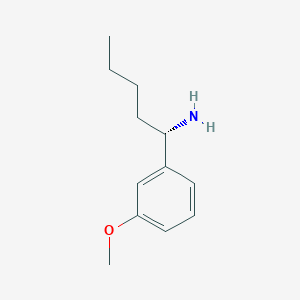
(S)-1-(3-Methoxyphenyl)pentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(3-Methoxyphenyl)pentan-1-amine is a chiral amine compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pentan-1-amine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Methoxyphenyl)pentan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzaldehyde and a suitable amine precursor.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 3-methoxybenzaldehyde and the amine precursor under controlled conditions.
Reduction: The intermediate is then subjected to reduction using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(3-Methoxyphenyl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the compound, leading to the formation of secondary or tertiary amines.
Substitution: The methoxy group on the phenyl ring can undergo substitution reactions with electrophiles or nucleophiles, resulting in the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, secondary amines, tertiary amines, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
(S)-1-(3-Methoxyphenyl)pentan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-1-(3-Methoxyphenyl)pentan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The methoxy group and the amine functionality play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The specific pathways and molecular targets depend on the context of its application and the nature of the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(3-Methoxyphenyl)pentan-1-amine: The enantiomer of the compound with similar structural properties but different stereochemistry.
1-(3-Methoxyphenyl)butan-1-amine: A shorter-chain analog with different physicochemical properties.
1-(3-Methoxyphenyl)hexan-1-amine: A longer-chain analog with altered solubility and reactivity.
Uniqueness
(S)-1-(3-Methoxyphenyl)pentan-1-amine is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of the methoxy group on the phenyl ring also imparts distinct chemical reactivity and potential for derivatization.
Propriétés
Formule moléculaire |
C12H19NO |
|---|---|
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
(1S)-1-(3-methoxyphenyl)pentan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-3-4-8-12(13)10-6-5-7-11(9-10)14-2/h5-7,9,12H,3-4,8,13H2,1-2H3/t12-/m0/s1 |
Clé InChI |
SHDKSGUSORKGEI-LBPRGKRZSA-N |
SMILES isomérique |
CCCC[C@@H](C1=CC(=CC=C1)OC)N |
SMILES canonique |
CCCCC(C1=CC(=CC=C1)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde](/img/structure/B12986868.png)
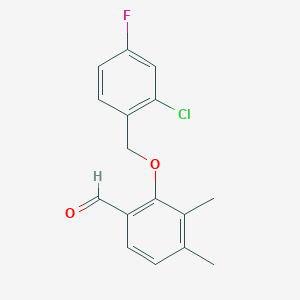
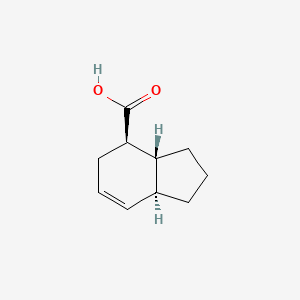

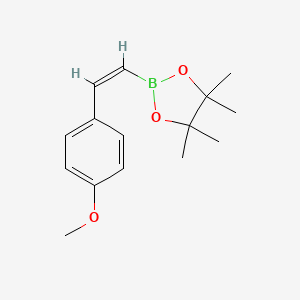
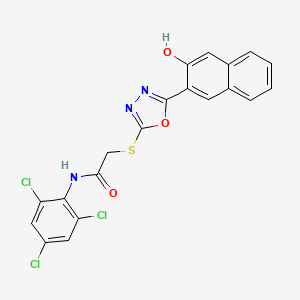
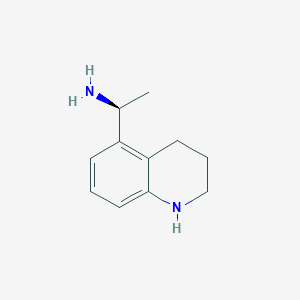

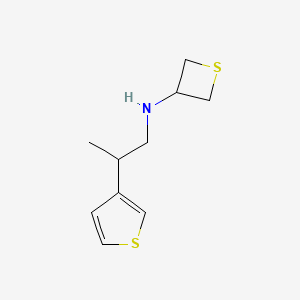
![(4S,7R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-ol](/img/structure/B12986909.png)
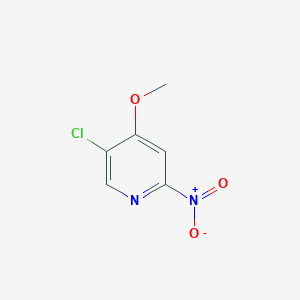
![tert-Butyl (1R,6S)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B12986922.png)
![8-Methyl-2-((3,3a,4,6a-tetrahydrocyclopenta[c]pyrrol-2(1H)-yl)amino)-6-(o-tolyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12986925.png)
![5-Oxa-2-azaspiro[3.5]nonan-8-ol hydrochloride](/img/structure/B12986933.png)
